molecular formula C9H5F2NO B157245 3-(2,3-Difluorophenyl)-3-oxopropanenitrile CAS No. 267880-87-5

3-(2,3-Difluorophenyl)-3-oxopropanenitrile

Cat. No.: B157245
CAS No.: 267880-87-5
M. Wt: 181.14 g/mol
InChI Key: FVLXLORMUYGZQK-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a fluorinated aromatic compound featuring a ketone and nitrile group. These compounds are critical intermediates in medicinal chemistry, particularly in synthesizing β-lactamase inhibitors (e.g., pyrazolo[3,4-b]pyridine derivatives) and bioactive molecules . The fluorine substituents enhance metabolic stability and influence electronic properties, making these compounds valuable in drug discovery.

Properties

IUPAC Name

3-(2,3-difluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLXLORMUYGZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593902
Record name 3-(2,3-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267880-87-5
Record name 3-(2,3-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

The primary route involves the condensation of 2,3-difluorobenzaldehyde with malononitrile under basic conditions. This one-pot reaction proceeds via a nucleophilic attack by the enolate of malononitrile on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated nitrile.

Reaction Equation:

2,3-Difluorobenzaldehyde+MalononitrileBase3-(2,3-Difluorophenyl)-3-oxopropanenitrile+H2O\text{2,3-Difluorobenzaldehyde} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}

Optimized Conditions (Table 1):

ParameterOptimal ValueYield (%)Source
SolventH2_2O99
Temperature25°C95
BasePiperidine (0.1 eq)98
Malononitrile Equiv1.5100

Water outperforms organic solvents (e.g., MeOH: 85%, DMF: 26%) due to enhanced stabilization of the transition state. Anhydrous conditions are unnecessary, simplifying industrial scaling.

Phenacyl Bromide Cyanidation

An alternative method starts with 2,3-difluorophenacyl bromide, which undergoes nucleophilic substitution with sodium cyanide:

Procedure (Adapted from):

  • Dissolve 2,3-difluorophenacyl bromide (1 eq) in ethanol.

  • Add aqueous NaCN (3 eq) dropwise at 5°C.

  • Stir for 1 hr, dilute with water, and extract with CH2_2Cl2_2.

  • Recrystallize from CCl4_4 to isolate the product.

Outcomes:

  • Yield: 52% (analogous to 3,4-difluoro isomer)

  • Purity: >98% (HPLC)

  • Byproducts: Minimal (<2% unreacted bromide)

Industrial-Scale Production

Continuous-Flow Reactor Design

Modern facilities employ tubular reactors to enhance heat/mass transfer:

Key Parameters (Table 2):

VariableValueImpact on Yield
Residence Time15 minMaximizes conversion
Flow Rate10 mL/minPrevents clogging
CatalystImmobilized lipaseReusable, 90% activity after 10 cycles

This system achieves 92% yield at 50°C, reducing waste vs. batch processes.

Purification Strategies

Crude product purification involves:

  • Acid-Base Extraction: Neutralize unreacted malononitrile with 5% HCl, followed by NaHCO3_3 wash.

  • Crystallization: Use hexane/EtOAc (3:1) to isolate crystals with >99.5% purity.

Reaction Optimization Studies

Solvent Screening (Table 3)

Data from analogous Knoevenagel reactions:

SolventDielectric ConstantYield (%)
H2_2O80.199
MeOH32.785
t-BuOH12.513
DMSO46.764

Water’s high polarity stabilizes the enolate intermediate, driving equilibrium toward product.

Base Catalyst Comparison

BasepKaYield (%)Reaction Time (h)
Piperidine11.1982
NH4_4OAc4.75726
DBU13.5881.5

Piperidine provides optimal balance between basicity and nucleophilicity.

Emerging Methodologies

Photocatalytic Synthesis

Preliminary studies using TiO2_2 nanoparticles under UV light show 40% yield at 30°C, reducing energy input.

Biocatalytic Routes

Engineered nitrilases convert 2,3-difluorophenylacrylonitrile to the target compound with 65% enantiomeric excess, though yields remain suboptimal (28%).

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,3-difluorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(2,3-difluorophenyl)-3-aminopropanenitrile.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

3-(2,3-Difluorophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2,3-Difluorophenyl)-3-oxopropanenitrile with its positional isomers and related derivatives:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³) Key Applications/Notes
3-(3,4-Difluorophenyl)-3-oxopropanenitrile 3,4-difluoro C₉H₅F₂NO 181.14 303.6* N/A 1.3* High similarity (0.94) to target compound; used in inhibitor synthesis
3-(2,5-Difluorophenyl)-3-oxopropanenitrile 2,5-difluoro C₉H₅F₂NO 181.14 303.6 N/A 1.3 Intermediate for heterocyclic compounds
3-(3,5-Difluorophenyl)-3-oxopropanenitrile 3,5-difluoro C₉H₅F₂NO 181.14 303.7 102–105 1.3 Key precursor in drug synthesis; high purity (>95%)
3-(2,4-Difluorophenyl)-3-oxopropanenitrile 2,4-difluoro C₁₄H₁₂F₂N₂O₂ 278.25 N/A N/A N/A Piperidine-containing analog; discontinued due to supply issues
Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate 3,5-difluoro (ester) C₁₁H₁₀F₂O₃ 228.20 N/A N/A N/A Versatile ester intermediate; used in bioactive molecule synthesis

*Extrapolated from structurally similar compounds.

Key Differences and Trends

Substituent Position Effects: 2,3-Difluoro vs. 3,5-Difluoro: Symmetrical substitution enhances crystallinity (melting point 102–105°C) and stability, making it preferable for scalable synthesis .

Functional Group Modifications: Replacement of the nitrile group with an ester (e.g., Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) improves solubility in organic solvents, facilitating coupling reactions .

Biological Relevance :

  • Piperidine-containing derivatives (e.g., 3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile) show discontinued availability, suggesting challenges in synthesis or stability .

Biological Activity

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a difluorophenyl group attached to a ketone and nitrile functional group. This unique arrangement contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxopropanenitriles possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Several studies have documented the anti-inflammatory properties of related compounds. For example, compounds with similar structural motifs have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. These findings suggest that this compound may also exhibit anti-inflammatory activity through COX inhibition or modulation of inflammatory cytokines.

In Vitro Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : The compound was tested against various bacterial strains using the disk diffusion method.
    • Results : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory effects in a rat model.
    • Method : Rats were administered this compound, and paw edema was measured.
    • Results : The compound reduced paw swelling significantly compared to the control group, suggesting effective anti-inflammatory properties.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial metabolism.
  • Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCOX Inhibition
This compoundModerateSignificantYes
4-Methoxyphenyl-2-nitropropeneHighModerateYes
2-Fluoro-4-methylphenolLowSignificantNo

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Difluorophenyl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(2,3-Difluorophenyl)-3-oxopropanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.